molecular formula C9H12O B13554334 3-(Cyclohex-3-en-1-yl)prop-2-enal CAS No. 6556-42-9

3-(Cyclohex-3-en-1-yl)prop-2-enal

Cat. No.: B13554334
CAS No.: 6556-42-9
M. Wt: 136.19 g/mol
InChI Key: BJUAGQHDGHROOO-QPJJXVBHSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohex-3-en-1-yl)prop-2-enal can be achieved through several methods. One common approach involves the aldol condensation of cyclohexanone with acrolein under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the enolate intermediate, which then reacts with acrolein to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohex-3-en-1-yl)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The double bond in the cyclohexene ring can undergo electrophilic addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), hydrogen halides (HCl, HBr)

Major Products Formed

    Oxidation: 3-(Cyclohex-3-en-1-yl)prop-2-enoic acid

    Reduction: 3-(Cyclohex-3-en-1-yl)prop-2-enol

    Substitution: Halogenated derivatives of the original compound

Scientific Research Applications

3-(Cyclohex-3-en-1-yl)prop-2-enal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of 3-(Cyclohex-3-en-1-yl)prop-2-enal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s ability to undergo redox reactions also plays a role in its biological activity, influencing cellular processes such as oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclohex-1-en-1-yl)prop-2-enal
  • 3-(Cyclohex-2-en-1-yl)prop-2-enal
  • 3-(Cyclohex-4-en-1-yl)prop-2-enal

Uniqueness

3-(Cyclohex-3-en-1-yl)prop-2-enal is unique due to the position of the double bond in the cyclohexene ring, which influences its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.

Properties

CAS No.

6556-42-9

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

(E)-3-cyclohex-3-en-1-ylprop-2-enal

InChI

InChI=1S/C9H12O/c10-8-4-7-9-5-2-1-3-6-9/h1-2,4,7-9H,3,5-6H2/b7-4+

InChI Key

BJUAGQHDGHROOO-QPJJXVBHSA-N

Isomeric SMILES

C1CC(CC=C1)/C=C/C=O

Canonical SMILES

C1CC(CC=C1)C=CC=O

Origin of Product

United States

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